molecular formula C9H11FN2 B1318852 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine CAS No. 952906-02-4

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine

Cat. No. B1318852
CAS RN: 952906-02-4
M. Wt: 166.2 g/mol
InChI Key: NBKJEUUZJYTVGW-UHFFFAOYSA-N
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Description

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C9H11FN2. It is an important intermediate in the synthesis of anti-tumor drugs, benzimidazole, quinoline, and 1-H-1,5-benzodiazepine compounds .


Synthesis Analysis

The synthesis of 4-fluoro-1,2-phenylenediamine, a related compound, involves reacting 135g (0.86mol) of 4-fluoro-2-nitroaniline with 1000mL of anhydrous ethanol and 27g of Raney nickel in a 2000mL reaction flask . The mixture is reacted under hydrogen gas at 1.0MPa at room temperature for 8 hours. After cooling, the mixture is quickly filtered, and the filtrate is reduced pressure distilled to obtain a gray-white solid .


Molecular Structure Analysis

The molecular structure of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine can be found in various databases such as PubChem . The InChI code is 1S/C9H11FN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 .

Scientific Research Applications

Oncology

This compound serves as a crucial intermediate in the synthesis of new anti-tumor drugs such as Xidabenamine , Benzimidazole , Quinoline , and 1-H-1,5-benzodiazepine derivatives. Its role in drug development is significant due to its potential in creating treatments that can target cancer cells with precision .

properties

IUPAC Name

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKJEUUZJYTVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589881
Record name N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952906-02-4
Record name N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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